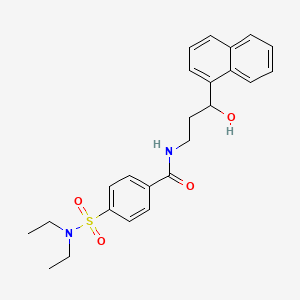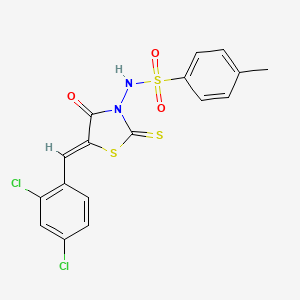
1-(4-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound with potential applications in scientific research. This compound is also known as MTMTA and has been synthesized using various methods. MTMTA has been found to exhibit promising biochemical and physiological effects and has been studied for its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, which include 1-(4-methoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer Evaluation
Another significant application of this chemical compound is in anticancer research. Studies have reported the synthesis of related compounds and their testing for anticancer activity against various human cancer cell lines. These studies demonstrate the compound's potential for use in developing novel anticancer therapies (Yakantham et al., 2019).
Antifungal Activity
The compound and its derivatives have also been explored for their antifungal properties. Molecular docking studies have been conducted to investigate the potential effect of synthesized compounds on fungal activities, justifying further research into their antifungal applications (Fedotov et al., 2022).
Biological Activity Studies
Further research into 1,2,4-triazole derivatives, including the subject compound, has focused on their broader biological activities. These studies contribute to understanding the compound's interaction with biological systems, potentially leading to new applications in medicinal chemistry (Uma et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-25-14-8-6-13(7-9-14)24-18(20)17(22-23-24)19-21-16(11-27-19)12-4-3-5-15(10-12)26-2/h3-11H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRGWAASTJSIOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)
![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)


![2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)

![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2358686.png)


